molecular formula C23H20N2O2 B4446310 N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide

N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide

Cat. No. B4446310
M. Wt: 356.4 g/mol
InChI Key: IMQIFMNPMOWOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase protein. Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division and is overexpressed in many types of cancer. MLN8054 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer treatment.

Mechanism of Action

N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide targets the Aurora A kinase protein, which is overexpressed in many types of cancer. Aurora A kinase plays a critical role in cell division, and its overexpression can lead to abnormal cell division and the formation of tumors. N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide inhibits the activity of Aurora A kinase, leading to cell cycle arrest and cell death in cancer cells.
Biochemical and Physiological Effects:
N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide has been shown to have a potent inhibitory effect on Aurora A kinase activity, leading to cell cycle arrest and cell death in cancer cells. N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide as a research tool is its specificity for Aurora A kinase, which allows for the selective inhibition of this protein without affecting other kinases. However, one limitation of N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide is its poor solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide in clinical trials.

Scientific Research Applications

N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide has been extensively studied in preclinical models of cancer, including breast, colon, lung, and ovarian cancer. In these studies, N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide has been shown to inhibit the growth of cancer cells and induce cell death. N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide has also been shown to enhance the effectiveness of other anticancer drugs, such as paclitaxel and cisplatin.

properties

IUPAC Name

N-[5-(2,3-dihydroindole-1-carbonyl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-16-11-12-19(15-20(16)24-22(26)18-8-3-2-4-9-18)23(27)25-14-13-17-7-5-6-10-21(17)25/h2-12,15H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQIFMNPMOWOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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